Benzothiazepine analog 3
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Overview
Description
Benzothiazepine analog 3 is a member of the benzothiazepine family, which consists of compounds featuring a benzene ring fused with a thiazepine ring. These compounds are known for their diverse pharmacological activities and have been extensively studied for their potential therapeutic applications. This compound, in particular, has shown promise in various scientific research fields due to its unique chemical structure and biological properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of benzothiazepine analog 3 typically involves the cyclization of o-aminothiophenol with chalcones under acidic or basic conditions . This reaction forms the thiazepine ring, which is then fused with a benzene ring to create the final compound. The reaction conditions, such as temperature and pH, can be adjusted to optimize the yield and purity of the product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure consistent quality and high yield. The final product is then purified using techniques such as crystallization or chromatography to remove any impurities .
Chemical Reactions Analysis
Types of Reactions: Benzothiazepine analog 3 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; typically carried out in an inert atmosphere.
Substitution: Halogens, alkylating agents; often performed under reflux conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can result in a variety of derivatives, depending on the functional groups introduced .
Scientific Research Applications
Benzothiazepine analog 3 has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential as an antimicrobial, antiviral, and anticancer agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of benzothiazepine analog 3 involves its interaction with specific molecular targets and pathways. For example, as a calcium channel blocker, it inhibits the influx of calcium ions into cells, particularly in the heart and blood vessels. This action helps to relax blood vessels, reduce blood pressure, and alleviate chest pain (angina). The compound may also interact with other molecular targets, such as enzymes or receptors, to exert its biological effects .
Comparison with Similar Compounds
Benzothiazole: A related compound with a benzene ring fused to a thiazole ring, known for its antimicrobial and anticancer properties.
Benzothiophene: Another related compound with a benzene ring fused to a thiophene ring, studied for its potential as an anticancer and anti-inflammatory agent.
Uniqueness of Benzothiazepine Analog 3: this compound is unique due to its specific chemical structure, which allows it to interact with a wide range of biological targets. Its ability to act as a calcium channel blocker sets it apart from other similar compounds, making it particularly valuable in the treatment of cardiovascular diseases .
Properties
Molecular Formula |
C21H18N2O3 |
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Molecular Weight |
346.4 g/mol |
IUPAC Name |
(6-phenylpyrrolo[2,1-d][1,5]benzoxazepin-7-yl) N,N-dimethylcarbamate |
InChI |
InChI=1S/C21H18N2O3/c1-22(2)21(24)26-20-17-12-8-14-23(17)16-11-6-7-13-18(16)25-19(20)15-9-4-3-5-10-15/h3-14H,1-2H3 |
InChI Key |
ROZBXXFOBQMJQB-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)OC1=C(OC2=CC=CC=C2N3C1=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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